Bis(methacryloyloxyethyl) hydrogen phosphate
Overview
Description
Bis(methacryloyloxyethyl) hydrogen phosphate is a hydrophilic monomer with two polymerizable methacrylate groups and a centrally placed phosphate group. It is known for its ability to undergo spontaneous polymerization in the presence of an acid, making it a valuable precursor in the synthesis of various polymers, dental resins, hydrogels, and fire-retardant polymer composites .
Mechanism of Action
Target of Action
Bis(methacryloyloxyethyl) hydrogen phosphate, also known as bis(2-methacryloxyethyl) phosphate, is a hydrophilic monomer with two polymerizable methacrylate groups and a centrally placed phosphate group
Mode of Action
The compound can undergo spontaneous polymerization in the presence of an acid, achieving a high degree of conversion . The presence of dimethacrylate groups enables cross-linking and improves copolymerization .
Pharmacokinetics
Its solubility and other physical properties such as a density of 128 g/mL at 25 °C (lit) may influence its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound can undergo spontaneous polymerization in the presence of an acid . Therefore, the pH of the environment could potentially influence its action and efficacy. Furthermore, the compound should be stored at 2-8°C , indicating that temperature can affect its stability.
Biochemical Analysis
Biochemical Properties
Bis(methacryloyloxyethyl) hydrogen phosphate plays a significant role in biochemical reactions due to its ability to undergo spontaneous polymerization in the presence of an acid. This compound interacts with various enzymes and proteins, facilitating cross-linking and improving copolymerization. The hydrophilicity and short carbon chains of this compound enhance its wetting properties, making it suitable for applications in self-etching primers for enamel and dentine .
Cellular Effects
This compound influences cell function by enhancing the wetting, etching, and penetration properties in both dentine and enamel. This compound has been shown to interact with cellular components, affecting cell signaling pathways, gene expression, and cellular metabolism. The presence of dimethacrylate groups in this compound enables cross-linking, which can impact cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can undergo spontaneous polymerization, leading to the formation of cross-linked networks. This compound can also act as an enzyme inhibitor or activator, influencing gene expression and cellular function. The centrally placed phosphate group in this compound plays a crucial role in its binding interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is stable under specific conditions, but its stability can be affected by factors such as temperature and pH. Over time, this compound may undergo degradation, which can impact its long-term effects on cellular function. Studies have shown that this compound can maintain its properties for extended periods under controlled conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can enhance cellular function and promote polymerization. At higher doses, this compound may exhibit toxic or adverse effects, including skin and respiratory irritation. It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. The presence of the phosphate group in this compound is critical for its involvement in these pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound’s hydrophilic nature facilitates its movement within aqueous environments, allowing it to reach specific cellular compartments. The distribution of this compound can impact its localization and accumulation within cells .
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its activity and function. Targeting signals and post-translational modifications can direct this compound to particular organelles, influencing its role in cellular processes. The subcellular localization of this compound is essential for its effectiveness in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(methacryloyloxyethyl) hydrogen phosphate is typically synthesized through the reaction of methacryloyl chloride with ethylene glycol phosphate under alkaline conditions. The reaction involves the formation of an ester bond between the methacryloyl group and the ethylene glycol phosphate, resulting in the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactions. The process requires precise control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity of the final product. The compound is then purified through techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Bis(methacryloyloxyethyl) hydrogen phosphate primarily undergoes polymerization reactions due to its methacrylate groups. It can also participate in esterification and hydrolysis reactions .
Common Reagents and Conditions
Polymerization: Initiated by free radicals, typically using initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) under thermal or photochemical conditions.
Esterification: Involves the reaction with alcohols in the presence of acid catalysts.
Hydrolysis: Occurs in the presence of water and can be catalyzed by acids or bases.
Major Products Formed
Scientific Research Applications
Bis(methacryloyloxyethyl) hydrogen phosphate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxyethyl methacrylate phosphate
- Bis(2-methacryloyloxyethyl) acid phosphate
- Di(2-methacryloyloxyethyl) phosphate
Uniqueness
Bis(methacryloyloxyethyl) hydrogen phosphate is unique due to its dual methacrylate groups and centrally placed phosphate group, which provide excellent polymerization and adhesion properties. This makes it particularly valuable in applications requiring strong bonding and hydrophilicity, such as dental resins and hydrogels .
Properties
IUPAC Name |
2-[hydroxy-[2-(2-methylprop-2-enoyloxy)ethoxy]phosphoryl]oxyethyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19O8P/c1-9(2)11(13)17-5-7-19-21(15,16)20-8-6-18-12(14)10(3)4/h1,3,5-8H2,2,4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBXJOWBDCQIHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOP(=O)(O)OCCOC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
120881-18-7, 72829-36-8 | |
Record name | Bis[2-(methacryloyloxy)ethyl] phosphate homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120881-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Poly(oxy-1,2-ethanediyl), α,α′-phosphinicobis[ω-[(2-methyl-1-oxo-2-propen-1-yl)oxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72829-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3044916 | |
Record name | Bis(methacryloyloxyethyl) hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA | |
Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[phosphinicobis(oxy-2,1-ethanediyl)] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
32435-46-4 | |
Record name | Bis[2-(methacryloyloxy)ethyl] phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32435-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(2-(methacryloyloxy)ethyl) phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032435464 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[phosphinicobis(oxy-2,1-ethanediyl)] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(methacryloyloxyethyl) hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(methacryloyloxyethyl) hydrogen phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.385 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIS(2-(METHACRYLOYLOXY)ETHYL) PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q422H5264W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Bis(2-methacryloxyethyl) hydrogen phosphate interact with metal ions, and what makes it effective for their removal from solutions?
A1: Bis(2-methacryloxyethyl) hydrogen phosphate exhibits a strong affinity for metal ions, particularly uranium and rare earth elements (REEs), due to the presence of phosphate groups within its structure [, , ]. These phosphate groups act as binding sites, effectively chelating the metal ions from the surrounding solution. This interaction is particularly strong with uranium, even in the presence of competing ions, leading to its high selectivity for this element [].
Q2: The research mentions the use of Bis(2-methacryloxyethyl) hydrogen phosphate in creating ion-imprinted polymers (IIPs). What advantages do these materials offer for selective metal ion extraction?
A2: IIPs are a type of polymer synthesized using a template molecule, in this case, a specific metal ion, during the polymerization process [, ]. This imprinting creates cavities within the polymer matrix that are specifically designed to recognize and bind the target ion. When Bis(2-methacryloxyethyl) hydrogen phosphate is used as a functional monomer in these IIPs, it enhances the selectivity and adsorption capacity for the target metal ion even further. This is because the phosphate groups are strategically positioned within the imprinted cavities, optimizing their interaction with the target ion [, ].
Q3: What is the significance of the "hyper-crosslinked" structure in polymers incorporating Bis(2-methacryloxyethyl) hydrogen phosphate, as described in one of the studies?
A3: Hyper-crosslinking refers to a highly interconnected network structure within the polymer []. When Bis(2-methacryloxyethyl) hydrogen phosphate is polymerized to form a hyper-crosslinked polymer, it results in a material with enhanced chemical stability and reusability. This is because the dense crosslinking provides structural integrity and prevents degradation, making the polymer suitable for multiple adsorption-desorption cycles [].
Q4: The studies highlight the potential of Bis(2-methacryloxyethyl) hydrogen phosphate-based materials for applications in nuclear waste treatment. Can you elaborate on this?
A4: Given its remarkable selectivity for uranium and its ability to function effectively even in highly acidic solutions, Bis(2-methacryloxyethyl) hydrogen phosphate presents itself as a promising candidate for the treatment of nuclear wastewater [, ]. The ability to selectively extract uranium, a major radioactive component, from complex mixtures makes this compound particularly attractive for developing efficient and sustainable nuclear waste remediation technologies.
Q5: Are there any analytical techniques used to confirm the interaction between Bis(2-methacryloxyethyl) hydrogen phosphate and metal ions?
A5: Yes, several analytical techniques have been employed to confirm and characterize the interaction between Bis(2-methacryloxyethyl) hydrogen phosphate and metal ions. Some of the methods mentioned in the research papers include:
- EDS (Energy-dispersive X-ray spectroscopy): This technique can identify and quantify the elemental composition of a material, confirming the presence of the target metal ions on the adsorbent after exposure [].
- XPS (X-ray photoelectron spectroscopy): XPS provides information about the chemical states of elements within a material. It can reveal changes in the electronic environment of the phosphate groups in Bis(2-methacryloxyethyl) hydrogen phosphate upon binding with metal ions, confirming the interaction [].
- FT-IR (Fourier-transform infrared spectroscopy): FT-IR spectroscopy can identify specific chemical bonds and functional groups within a molecule. Analyzing the FT-IR spectra before and after metal ion adsorption can reveal shifts or changes in the characteristic peaks associated with the phosphate groups, providing evidence of their involvement in the binding process [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.